2-methyl-1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-methyl-1-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c1-13-23-17-7-2-3-8-18(17)25(13)15-9-10-24(12-15)28(26,27)16-6-4-5-14(11-16)19(20,21)22/h2-8,11,15H,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFRYIFRIQZGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzimidazole core, a pyrrolidine moiety, and a trifluoromethyl-substituted phenyl sulfonyl group. This structural diversity suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures to this compound often act as kinase inhibitors, which are crucial in regulating cell signaling pathways involved in cancer and other diseases.
Kinase Inhibition
Studies have shown that benzimidazole derivatives can inhibit specific kinases, thereby affecting tumor growth and proliferation. For instance, related compounds have demonstrated significant inhibitory effects on farnesyltransferase (FT), an enzyme implicated in oncogenic signaling pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of similar compounds:
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | Farnesyltransferase | 24 | Inhibitor |
| Compound B | EGFR | 0.5 | Inhibitor |
| Compound C | VEGFR | 10 | Inhibitor |
Case Studies
Several studies have evaluated the biological activity of benzimidazole derivatives, providing insights into their pharmacological potential:
- Anticancer Activity : A study reported that a benzimidazole derivative similar to our compound exhibited an IC50 value of 0.5 µM against EGFR, indicating strong inhibitory action against cancer cell proliferation .
- Antimicrobial Properties : Another investigation highlighted the antimicrobial effects of benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. The most potent compound showed an MIC value of 0.018 mM against Aspergillus niger, surpassing standard antifungal agents .
- In Vivo Efficacy : In animal models, certain benzimidazole derivatives demonstrated significant antitumor activity, with one compound achieving an 85% reduction in tumor size compared to controls .
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include:
- Formation of the benzimidazole core through condensation reactions.
- Introduction of the trifluoromethyl phenylsulfonyl group via electrophilic aromatic substitution.
- Construction of the pyrrolidine ring through cyclization reactions.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the imidazole nucleus can enhance antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Benzimidazole derivatives have been explored for their anticancer potential. The compound's structure allows it to interact with DNA or inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
Compounds containing a benzimidazole structure are also known for their anti-inflammatory properties. They may inhibit pathways involved in inflammation, such as the NF-kB signaling pathway, making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Shalini et al., 2011 | Triphenyl imidazole derivatives | Antimicrobial | Showed significant activity against bacterial strains |
| Achar et al., 2010 | Substituted imidazoles | Anticancer | Induced apoptosis in cancer cell lines |
| Yashoda et al., 2009 | Benzimidazole derivatives | Anti-inflammatory | Reduced inflammation markers in animal models |
These studies highlight the diverse applications of imidazole-based compounds, paving the way for further research into the specific compound .
Conclusion and Future Directions
The compound 2-methyl-1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole shows promise in various therapeutic areas due to its unique structural features and biological activities. Future research should focus on:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
- In vivo studies to evaluate therapeutic efficacy and safety.
- Exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific biological targets.
Q & A
Q. What are the optimal synthetic routes for preparing 2-methyl-1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidinone core via cyclization of a precursor (e.g., using a γ-lactam intermediate).
- Step 2 : Sulfonylation at the pyrrolidine nitrogen using 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Step 3 : Coupling the benzimidazole moiety via a nucleophilic substitution or condensation reaction.
- Critical Parameters : Reaction temperatures (often 60–80°C for sulfonylation), solvent choice (DMF or THF for polar intermediates), and catalysts (e.g., Pd for cross-coupling steps). Optimizing stoichiometry and purification (e.g., column chromatography) ensures >90% purity .
Q. How can structural characterization of this compound be validated experimentally?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign peaks for the benzimidazole protons (δ 7.2–8.0 ppm), trifluoromethyl group (distinct 19F NMR signal at ~-60 ppm), and pyrrolidine ring protons (δ 2.5–4.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C20H17F3N4O2S requires m/z 434.106).
- X-ray Crystallography : Resolve stereochemistry at the pyrrolidine C3 position, critical for biological activity .
Q. What preliminary assays are recommended to screen for biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays (MIC determination against Gram+/Gram- bacteria, fungi).
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) targeting the benzimidazole’s ATP-mimetic properties.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values. Include positive controls (e.g., doxorubicin) and validate with triplicate runs .
Advanced Research Questions
Q. How can computational modeling guide SAR studies for this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding modes to targets like kinase domains. Focus on interactions between the trifluoromethyl group and hydrophobic pockets.
- QSAR Models : Train models using descriptors (e.g., logP, polar surface area) from analogs with known activity. Validate with leave-one-out cross-validation.
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS). Highlight key residues (e.g., hinge region in kinases) for mutagenesis validation .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate Assay Conditions : Check for false negatives due to solubility issues (use DMSO stock ≤0.1%) or metabolic instability (include liver microsome assays).
- Free Energy Calculations : Apply MM/GBSA to refine binding affinity predictions and account for entropy changes.
- Crystallographic Validation : If docking contradicts activity, resolve co-crystal structures to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .
Q. How can regioselectivity challenges in modifying the benzimidazole core be addressed?
- Methodological Answer :
- Directed Metalation : Use LDA or TMPZnCl·LiCl to deprotonate specific N-H sites, enabling selective functionalization (e.g., C2 vs. C4 substitution).
- Protecting Groups : Temporarily block the pyrrolidine sulfonyl group with tert-butoxycarbonyl (Boc) during benzimidazole derivatization.
- Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products (e.g., 30 min at 120°C vs. 12 hr conventional heating) .
Q. What advanced purification techniques improve yield for analogs with similar lipophilicity?
- Methodological Answer :
- Preparative HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate diastereomers or regioisomers.
- Countercurrent Chromatography (CCC) : Effective for non-polar derivatives; optimize solvent system (e.g., hexane/ethyl acetate/methanol/water).
- Chiral Resolution : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiopure synthesis .
Q. How should researchers interpret conflicting data between in vitro and in vivo efficacy studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and bioavailability (e.g., IV vs. oral administration in rodent models).
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that explain reduced in vivo activity.
- Toxicogenomics : RNA-seq of liver/kidney tissues to identify off-target effects or adaptive responses .
Methodological Notes
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and share raw spectral data via repositories like Zenodo .
- Contradictory Evidence : Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) and consult multi-database literature reviews .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
